[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the field of organic chemistry. Its unique structure, which includes a diphenylphosphino group and a sulfinamide moiety, allows it to participate in a wide range of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral amine and the sulfinyl chloride.
Formation of the Sulfinamide: The chiral amine is reacted with the sulfinyl chloride under controlled conditions to form the sulfinamide.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced through a nucleophilic substitution reaction, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of [S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Advanced purification techniques, such as chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The diphenylphosphino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonamides, amines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals, where chirality is crucial for activity.
Mechanism of Action
The mechanism by which [S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The diphenylphosphino group acts as a ligand, binding to the metal and inducing chirality in the reaction intermediates. This chiral induction is crucial for achieving high enantioselectivity in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide
- [S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide
Uniqueness
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide is unique due to its specific combination of a diphenylphosphino group and a sulfinamide moiety. This combination allows it to participate in a wide range of chemical reactions and makes it highly effective in inducing chirality. Its ability to form stable complexes with metal centers further enhances its utility in asymmetric catalysis.
Properties
IUPAC Name |
(R)-N-[(1S)-2-diphenylphosphanyl-1-phenylethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3/t23-,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMGVQHFPQCELA-QDPGVEIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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